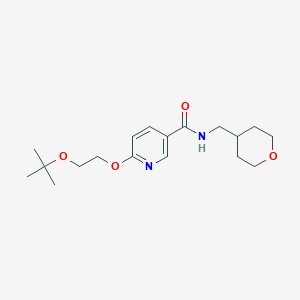
6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(2-(tert-butoxy)ethoxy)-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide, with the CAS number 2034621-79-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N2O4, with a molecular weight of 336.432 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.432 g/mol |
| CAS Number | 2034621-79-7 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound has been described in various studies. The compound can be synthesized through several steps involving the reaction of nicotinic acid derivatives with tetrahydro-2H-pyran and tert-butoxyethanol under controlled conditions. The use of specific catalysts can enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting the activity of nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
- Receptor Binding : The compound may also interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Effects : Some research indicates that compounds similar to this one exhibit anti-inflammatory properties, potentially making them useful in treating conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have explored the biological effects of related compounds or analogs:
- In vitro Studies : Research conducted on cell lines has demonstrated that compounds with similar structures can inhibit cell proliferation in cancer models. For example, a study found that a related nicotinamide derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Animal Models : In vivo studies using mouse models have shown that similar compounds can reduce tumor growth rates when administered orally, suggesting potential therapeutic applications in oncology.
- Pharmacokinetics : Studies have indicated favorable pharmacokinetic profiles for related compounds, including good oral bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Propiedades
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(oxan-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-11-10-23-16-5-4-15(13-19-16)17(21)20-12-14-6-8-22-9-7-14/h4-5,13-14H,6-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNKZDTKXTMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













